Np-ypt3 protein
CAS No.: 147995-33-3
Cat. No.: VC0235296
Molecular Formula: C10H8N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147995-33-3 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 0 |
Introduction
Structural Features and Biochemical Properties
Molecular Structure and Functional Domains
Np-ypt3 protein possesses characteristic structural features that are highly conserved among Rab/Ypt family members across different species. The protein contains functionally important regions including the "effector binding" domain that mediates interactions with downstream targets, C-terminal cysteine residues that undergo post-translational prenylation for membrane attachment, and four regions involved in GTP binding and hydrolysis . These structural elements are critical for the protein's function as a molecular switch in regulating vesicular transport. The high degree of conservation in these domains, particularly in the GTP-binding regions, underscores their importance for the protein's biochemical activity and cellular function. Detailed structural analysis reveals that Np-ypt3, like other Rab proteins, likely adopts a characteristic GTPase fold that undergoes conformational changes during the GTP/GDP cycle, enabling it to interact differentially with various regulatory and effector proteins.
Biochemical Activities and Regulation
Like other Rab/Ypt proteins, Np-ypt3 functions as a GTPase, binding GTP and catalyzing its hydrolysis to GDP. This GTPase cycle is central to the protein's function as a molecular switch in regulating membrane trafficking events. While the intrinsic GTP hydrolysis and nucleotide exchange activities of Rab proteins are generally low, these activities are modulated by interaction with accessory proteins . GTPase-activating proteins (GAPs) enhance the rate of GTP hydrolysis, while guanine nucleotide exchange factors promote the exchange of GDP for GTP, and GDP dissociation inhibitors regulate the membrane-cytosol cycling of the protein . Studies have shown that plant Rab proteins can interact with GAPs from other organisms, demonstrating conservation of regulatory mechanisms across species. For example, the yeast GTPase-activating protein Gyp6 can interact with tobacco GTP-binding proteins and increase their GTP hydrolysis rates . This regulation by accessory proteins couples the GTPase cycle to specific cellular events, ensuring proper temporal and spatial control of vesicular transport.
Expression and Localization Patterns
Tissue-Specific Expression
Analysis of gene expression patterns reveals that Np-ypt3, similar to other plant Rab/Ypt proteins, is expressed in various plant tissues, although expression levels may vary slightly between different tissues . Northern blot analyses have demonstrated that Rab/Ypt family members, including those similar to Np-ypt3, are expressed in all plant tissues examined, indicating their fundamental importance in basic cellular processes . Studies of related proteins in other plant species have shown interesting tissue-specific expression patterns that may provide clues to specialized functions. For instance, A.t.Rab11 from Arabidopsis thaliana, which shares high similarity with Np-ypt3, exhibits abundant expression in roots . Similarly, the pea proteins Pra6 and Pra7, which are most similar to A.t.Rab11 and by extension to Np-ypt3, are also abundantly expressed in roots . This pattern of high expression in root tissues suggests potential specialized roles for Np-ypt3 and its homologs in root development or function.
Subcellular Distribution and Membrane Association
Np-ypt3, consistent with other Rab/Ypt proteins, is tightly bound to cellular membranes, a characteristic that is critical for its function in vesicular trafficking . This membrane association is mediated by post-translational prenylation of C-terminal cysteine residues, a modification that anchors these proteins to specific membrane compartments . Research has shown that plant Rab11 proteins, including Np-ypt3, exhibit distinct solubilization characteristics, reflecting their association with different membrane compartments or participation in different protein complexes . By analogy with better-characterized systems, Np-ypt3 is likely associated with recycling endosomes and post-Golgi vesicular compartments, where it would regulate specific steps in membrane trafficking pathways. The specific membrane localization of Np-ypt3 is essential for its function in regulating vesicle formation, targeting, or fusion events at precise subcellular locations, ensuring the fidelity of membrane trafficking processes in plant cells.
Functional Roles in Cellular Processes
Regulation of Vesicular Trafficking
Based on studies of homologous proteins, particularly Ypt3 in fission yeast, Np-ypt3 is believed to play crucial roles in regulating specific steps of the vesicular trafficking pathway in plant cells. In fission yeast, Ypt3 is required at multiple steps of the exocytic pathway, and mutations in this protein affect diverse cellular processes including cytokinesis, cell wall integrity, and vacuole fusion . Electron microscopy studies of yeast ypt3 mutants revealed the accumulation of aberrant Golgi-like structures and putative post-Golgi vesicles, indicating defects in vesicle formation, targeting, or fusion . These findings suggest that Ypt3, and by extension Np-ypt3, functions at multiple stages of the secretory pathway, potentially regulating the transport of vesicles between the trans-Golgi network and the plasma membrane or recycling endosomes . This function is particularly important for processes requiring polarized secretion, such as cell elongation, cell wall deposition, and establishment of cell polarity during growth and development.
Interactions with Calcineurin Signaling Pathway
An intriguing aspect of Ypt3 function, revealed through studies in fission yeast, is its genetic and functional interaction with calcineurin, a calcium-dependent protein phosphatase . Mutations in ypt3 were found to be synthetically lethal with calcineurin deletion, meaning that cells carrying both mutations were inviable even though each single mutation allowed cell growth . Furthermore, the phenotypes of ypt3 mutants were exacerbated by treatment with FK506, a specific inhibitor of calcineurin . These observations suggest a functional connection between Np-ypt3 and calcium signaling pathways, which may be relevant to understanding its role in plant cells. Calcium is a well-known second messenger in plants, involved in numerous signaling pathways that regulate growth, development, and responses to environmental stimuli. The potential interaction between Np-ypt3 and calcium-dependent signaling pathways represents an important area for further investigation, as it may reveal novel mechanisms by which membrane trafficking is coordinated with other cellular processes in plants.
Evolutionary Conservation and Homology
Comparative Analysis Across Plant Species
Np-ypt3 belongs to a highly conserved family of proteins present across diverse plant species, reflecting their fundamental importance in basic cellular processes. The table below summarizes key homologous proteins and their characteristics:
Relationship to Mammalian and Yeast Homologs
Np-ypt3 shows significant homology to Rab/Ypt proteins from other eukaryotic kingdoms, including yeasts and mammals. It shares approximately 53-69% identity with mammalian Rab11 proteins and is also similar to the fission yeast protein Ypt3 . This cross-kingdom conservation extends beyond sequence similarity to functional aspects, as demonstrated by complementation studies. Plant genes similar to mammalian Rab proteins could functionally complement null mutants of corresponding yeast YPT genes, suggesting conservation of fundamental mechanisms regulating vesicular transport among eukaryotes, including plants . The ability of plant Rab/Ypt proteins to interact with regulatory proteins from other organisms, such as the interaction between plant GTP-binding proteins and yeast GAPs, further supports this notion of functional conservation . This evolutionary relationship provides a valuable framework for understanding the function of Np-ypt3 based on knowledge from better-characterized systems, while also highlighting the importance of investigating plant-specific aspects of its function.
Research Methodologies and Experimental Approaches
Molecular and Biochemical Techniques
Research on Np-ypt3 and related proteins has employed various molecular and biochemical techniques to characterize their properties and functions. Molecular cloning approaches were used to isolate the genes encoding these proteins from plant tissues . Northern and western blot analyses have been utilized to examine expression patterns across different tissues and under various conditions . Biochemical assays have been developed to study the GTP binding and hydrolysis activities of these proteins, as well as their interactions with regulatory factors such as GAPs . Site-directed mutagenesis has been employed to create mutant versions of the proteins for functional studies, allowing researchers to investigate the relationship between protein structure and function. For instance, mutations in the GTP-binding domains or the effector domain can provide valuable insights into how these regions contribute to protein activity and cellular function. These techniques have contributed significantly to our understanding of Np-ypt3 and its homologs, although many aspects of their function in plant cells remain to be fully elucidated.
Genetic and Transgenic Approaches
Genetic approaches have been particularly valuable for studying the function of Rab/Ypt proteins in various organisms. In yeast, the availability of mutant strains has facilitated detailed analyses of Ypt protein function. A genetic screen for mutations synthetically lethal with fission yeast calcineurin deletion led to the identification of the ypt3-i5 temperature-sensitive mutant, revealing the functional connection between Ypt3 and calcineurin signaling . For plant Rab/Ypt proteins, transgenic approaches have been instrumental in investigating their roles in vivo. These include overexpression studies and antisense or RNA interference approaches to reduce endogenous gene expression. For example, transgenic tobacco plants expressing a rice gene similar to Rab11 in antisense orientation showed altered phenotypes, including reduced apical dominance and tillering . Additionally, fluorescent protein tagging has been used to visualize the subcellular localization of these proteins. In fission yeast, green fluorescent protein (GFP)-tagged Ypt3 showed cytoplasmic staining concentrated at growth sites, with polarized localization requiring the actin cytoskeleton . These various experimental approaches have provided complementary insights into the cellular functions of Np-ypt3 and related proteins.
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